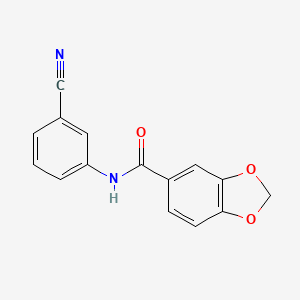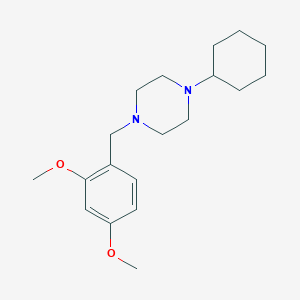![molecular formula C14H12Cl2O2 B5698911 {5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)
{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCBOM and is widely used in the synthesis of various organic compounds.
Mechanism of Action
The exact mechanism of action of {5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol is not well understood. However, it is believed to work by interacting with specific proteins in the body, thereby modulating their activity. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a potential candidate for the development of new antimicrobial agents. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, this compound is also relatively unstable and can degrade over time, making it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of {5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of its biological activity in different organisms, including humans. Additionally, further optimization of the synthesis method could lead to improved yields and purity of the compound, making it more suitable for various applications.
Synthesis Methods
The synthesis of {5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol is typically carried out by reacting 3-chlorobenzyl alcohol with 5-chloro-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The resulting product is then further purified to obtain the final compound. This synthesis method has been optimized over the years to improve yield and purity.
Scientific Research Applications
{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of medicinal chemistry, where it is used in the synthesis of various biologically active compounds. This compound has also been studied for its potential use as a starting material in the synthesis of novel drugs.
properties
IUPAC Name |
[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAVMVDYUCVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)

![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)
![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)

![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)

![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5698932.png)